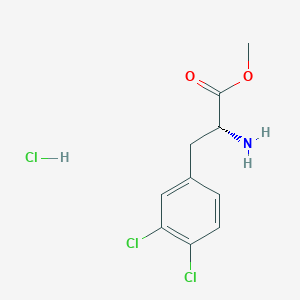
(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
概要
説明
(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride, commonly known as DCPP, is a synthetic compound used in a variety of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, and has been used to study the biochemical and physiological effects of various compounds. DCPP has a variety of advantages and limitations for use in laboratory experiments, as well as a wide range of potential future directions for research. This article will discuss the synthesis method of DCPP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
科学的研究の応用
DCPP has been used in a variety of scientific research applications. It has been used in studies of the biochemical and physiological effects of various compounds, as well as in the synthesis of pharmaceuticals. It has also been used in studies of the mechanism of action of various compounds, as well as in the synthesis of other compounds.
作用機序
The mechanism of action of DCPP is not fully understood. However, it is believed to act as an agonist at the muscarinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including the regulation of heart rate, respiration, and gastrointestinal motility. In addition, DCPP has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
生化学的および生理学的効果
DCPP has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to increase the release of acetylcholine, which can lead to increased heart rate, respiration, and gastrointestinal motility. In addition, DCPP has been shown to reduce the activity of the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the body.
実験室実験の利点と制限
DCPP has a variety of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound for use in experiments. In addition, it is relatively stable, making it a good choice for long-term experiments. However, it is also relatively expensive, making it a less cost-effective choice for some experiments.
将来の方向性
There are a variety of potential future directions for research involving DCPP. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be done to investigate its potential therapeutic applications, such as its use in the treatment of neurological disorders. Additionally, further research could be done to explore its potential use in the synthesis of other compounds. Finally, further research could be done to explore its potential use in drug delivery systems.
特性
IUPAC Name |
methyl (2R)-2-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTFEHXAVUQWDQ-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2558267.png)
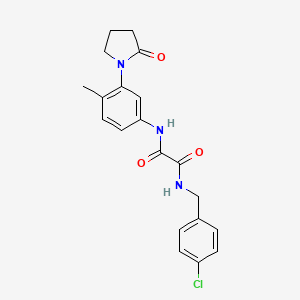
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)

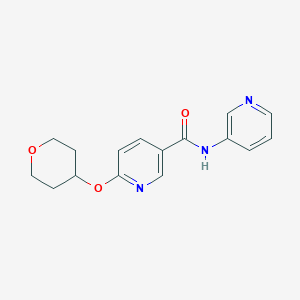

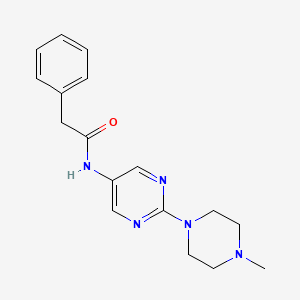
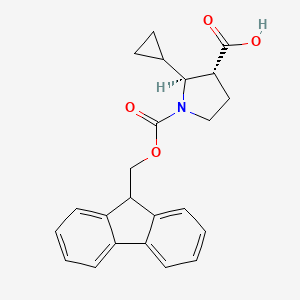
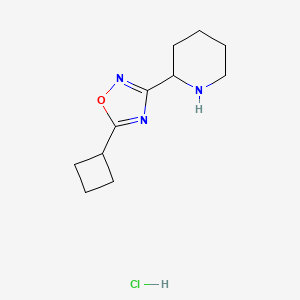
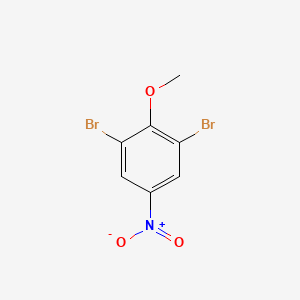
![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)
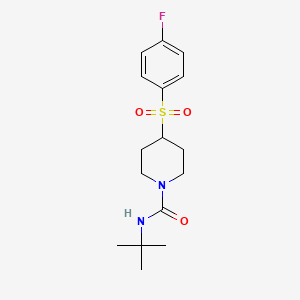
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)